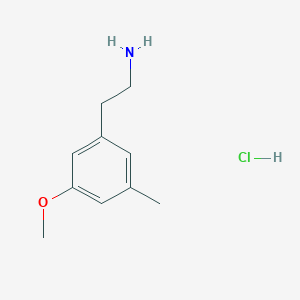
2-(3-Methoxy-5-methylphenyl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxy-5-methylphenyl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C10H15NO·HCl It is a derivative of phenethylamine, characterized by the presence of a methoxy group and a methyl group on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-5-methylphenyl)ethan-1-amine hydrochloride can be achieved through several methods. One common approach involves the transamination of 1-(3-methylphenyl)ethan-1-one using transaminases. The reaction conditions typically include the use of dimethylsulfoxide as a co-solvent, with optimized enzyme loading, substrate loading, temperature, and pH to achieve high conversion rates and yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale transamination processes, utilizing biocatalysts to ensure high efficiency and selectivity. The reaction parameters are carefully controlled to maximize product formation and purity, with the final product being isolated and purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and chiral gas chromatography (Chiral-GC) .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methoxy-5-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include various substituted phenethylamines, ketones, and aldehydes, depending on the specific reaction pathway and conditions employed .
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxy-5-methylphenyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological conditions.
Industry: The compound is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxy-5-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Methylphenyl)ethan-1-amine hydrochloride
- 2-(3-Methoxyphenyl)ethan-1-amine hydrochloride
- 2-(4-Methoxyphenyl)ethan-1-amine hydrochloride
Uniqueness
2-(3-Methoxy-5-methylphenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C10H16ClNO |
|---|---|
Molekulargewicht |
201.69 g/mol |
IUPAC-Name |
2-(3-methoxy-5-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8-5-9(3-4-11)7-10(6-8)12-2;/h5-7H,3-4,11H2,1-2H3;1H |
InChI-Schlüssel |
OKHYQQMQDBPSGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OC)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















